2-Bromo-N-(2-morpholin-4-YL-ethyl)-benzenesulfonamide hydrochloride

Lipophilicity Membrane permeability SAR consistency

2-Bromo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide hydrochloride (CAS 850411-16-4; molecular formula C₁₂H₁₈BrClN₂O₃S; MW 385.70 g/mol) is a synthetic sulfonamide derivative featuring a 2-bromo-substituted benzene ring linked via a sulfonamide bridge to an N-(2-morpholin-4-yl-ethyl) side chain, marketed as the hydrochloride salt. The compound belongs to the morpholinoethyl-benzenesulfonamide class, a scaffold investigated across multiple therapeutic target families including carbonic anhydrase isoforms, voltage-gated sodium channels (Nav1.7), sigma receptors, and steroid sulfatase.

Molecular Formula C12H18BrClN2O3S
Molecular Weight 385.71 g/mol
Cat. No. B13789404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(2-morpholin-4-YL-ethyl)-benzenesulfonamide hydrochloride
Molecular FormulaC12H18BrClN2O3S
Molecular Weight385.71 g/mol
Structural Identifiers
SMILESC1COCCN1CCNS(=O)(=O)C2=CC=CC=C2Br.Cl
InChIInChI=1S/C12H17BrN2O3S.ClH/c13-11-3-1-2-4-12(11)19(16,17)14-5-6-15-7-9-18-10-8-15;/h1-4,14H,5-10H2;1H
InChIKeyZZMDXCGENRKEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide Hydrochloride (CAS 850411-16-4): Chemical Class, Structural Identity, and Procurement Baseline


2-Bromo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide hydrochloride (CAS 850411-16-4; molecular formula C₁₂H₁₈BrClN₂O₃S; MW 385.70 g/mol) is a synthetic sulfonamide derivative featuring a 2-bromo-substituted benzene ring linked via a sulfonamide bridge to an N-(2-morpholin-4-yl-ethyl) side chain, marketed as the hydrochloride salt . The compound belongs to the morpholinoethyl-benzenesulfonamide class, a scaffold investigated across multiple therapeutic target families including carbonic anhydrase isoforms, voltage-gated sodium channels (Nav1.7), sigma receptors, and steroid sulfatase [1]. Its computed physicochemical profile includes a topological polar surface area (PSA) of 67.02 Ų and a predicted LogP of 3.27 . The compound is supplied as a research chemical by multiple vendors, typically at ≥95% purity, and is intended exclusively for in vitro laboratory research applications .

Why Generic Substitution Fails for 2-Bromo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide Hydrochloride: Positional Isomerism, Salt Form, and Physicochemical Non-Interchangeability


Substituting 2-Bromo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide hydrochloride with a positional isomer (3-bromo or 4-bromo), the unsubstituted phenyl analog, or the free-base form introduces quantifiable differences in lipophilicity, polar surface area, and solid-state properties that can confound SAR interpretation and biological assay reproducibility. The ortho-bromine substitution at position 2 imposes steric constraints on the sulfonamide group, altering its conformational preference relative to the meta- and para-substituted congeners, which directly impacts target-binding geometry in enzyme pockets such as carbonic anhydrase . The hydrochloride salt form provides a 10.4% increase in molecular weight (385.70 vs. 349.25 g/mol for the free base) and ensures defined stoichiometry and enhanced aqueous dispersibility compared to the neutral free base, which is critical for reproducible dose-response assays . Without controlling for these variables, data generated using a generic analog cannot be reliably attributed to the target compound, undermining hit validation and lead optimization workflows.

Quantitative Differentiation Evidence for 2-Bromo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide Hydrochloride: Physicochemical, Positional, and Salt-Form Comparisons


LogP Differentiation: 2-Bromo-Morpholinoethyl vs. Unsubstituted Parent Benzenesulfonamide

The 2-bromo substitution increases the computed LogP of the target compound to 3.27 compared to an estimated LogP range of 1.2–1.8 for the unsubstituted N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide parent (CAS 349397-02-0) . This represents an increase of approximately 1.5–2.1 log units, equivalent to a 30–125-fold theoretical increase in octanol-water partition coefficient. Lipophilicity is a primary determinant of membrane passive permeability and non-specific protein binding; a >1.5 log unit shift places these two compounds in fundamentally different drug-likeness space with respect to Lipinski parameters .

Lipophilicity Membrane permeability SAR consistency

Hydrochloride Salt Stoichiometry: Defined vs. Variable Protonation in Free-Base Analogs

The target compound is supplied as a defined 1:1 hydrochloride salt (molecular formula C₁₂H₁₈BrClN₂O₃S, MW 385.70 g/mol), whereas the closest positional isomer analogs—3-bromo-N-(2-morpholinoethyl)benzenesulfonamide and 4-bromo-N-(2-morpholin-4-ylethyl)benzenesulfonamide (CAS 321719-58-8)—are routinely offered as free bases (MW 349.25 g/mol for both C₁₂H₁₇BrN₂O₃S) . The hydrochloride salt ensures a fixed protonation state at the morpholine nitrogen (predicted pKa ~7–8 for the conjugate acid), eliminating batch-to-batch variability in ionization that can confound pH-dependent solubility, logD, and target-binding measurements . The free-base analogs may exist as mixtures of protonated and neutral species depending on residual acid content and ambient CO₂ exposure.

Salt form Assay reproducibility Solubility

Ortho-Bromo Position: Steric and Electronic Differentiation from Meta- and Para-Substituted Isomers

The bromine at the 2-position (ortho to the sulfonamide group) creates a sterically constrained environment distinct from the 3-bromo (meta) and 4-bromo (para) isomers. Published SAR on benzenesulfonamide-based GluN2A-selective NMDA receptor antagonists demonstrates that halogen position on the benzenesulfonamide ring is a critical determinant of potency: the 3-bromo derivative (compound 5i) achieved an IC₅₀ of 204 nM, representing a 2.5-fold improvement in antagonistic activity over the unsubstituted lead compound . While this specific GluN2A SAR study did not include the 2-bromo-morpholinoethyl compound, the principle that bromine position dictates binding affinity is well-established across multiple sulfonamide target classes, including carbonic anhydrase isoforms where ortho-substitution alters the orientation of the sulfonamide zinc-binding group relative to the active site [1]. The 2-bromo orientation also provides a unique synthetic handle for further derivatization that is sterically and electronically distinct from the 3- and 4-positions.

Positional isomerism SAR Target binding geometry

Predicted Drug-Likeness Profile: PSA and LogP Positioning Relative to CNS and Oral Bioavailability Descriptors

The target compound's computed PSA of 67.02 Ų and LogP of 3.27 place it within favorable drug-likeness space for oral bioavailability (PSA < 140 Ų, LogP < 5 per Lipinski guidelines) . For CNS drug discovery applications, the compound's PSA falls below the widely cited 90 Ų threshold for blood-brain barrier penetration, while its LogP of 3.27 is within the optimal CNS range (LogP 2–4) [1]. In comparison, the unsubstituted parent N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide (estimated LogP 1.2–1.8) may exhibit suboptimal CNS penetration due to insufficient lipophilicity, while the 3-bromo-5-trifluoromethyl analog (predicted LogP significantly >4 due to the CF₃ group) risks exceeding the upper LogP boundary for CNS drug candidates . The target compound thus occupies a balanced lipophilicity window that its closest analogs may miss on either the low or high side.

Drug-likeness CNS MPO Physicochemical profiling

Synthetic Utility: Ortho-Bromo as a Cross-Coupling Handle for Diversification

The 2-bromo substituent serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings), enabling late-stage diversification of the benzenesulfonamide scaffold . This synthetic utility is position-dependent: ortho-bromo substituents adjacent to the electron-withdrawing sulfonamide group exhibit distinct oxidative addition reactivity with Pd(0) catalysts compared to meta- and para-substituted analogs. In documented synthetic routes, 2-bromobenzenesulfonamide derivatives have been employed as intermediates for constructing dibenzosultams via intramolecular cyclization and for generating N-substituted benzenesulfonamide libraries [1]. The morpholinoethyl side chain further enhances the value of this intermediate by providing a tertiary amine handle that can modulate solubility and serve as an additional diversification point.

Synthetic intermediate Cross-coupling Library synthesis

Procurement-Relevant Application Scenarios for 2-Bromo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide Hydrochloride: Where Differentiation Drives Selection


CNS-Targeted Lead Optimization Requiring Balanced LogP (2–4 Range)

When a medicinal chemistry program requires a morpholinoethyl-benzenesulfonamide scaffold with lipophilicity optimized for blood-brain barrier penetration, the 2-bromo analog (LogP 3.27) is the appropriate selection over the unsubstituted parent (LogP 1.2–1.8), which may lack sufficient membrane permeability for CNS target engagement . The compound's PSA of 67 Ų further supports CNS drug-likeness, positioning it favorably within CNS MPO desirability space. Procurement of the 2-bromo compound should be prioritized when CNS exposure is a program requirement, as the LogP differential between analogs exceeds one log unit—a magnitude sufficient to alter in vivo brain-to-plasma ratios by several-fold based on established permeability-logD correlations.

Structure-Activity Relationship (SAR) Studies Requiring Positional Isomer Stringency

For SAR campaigns investigating the effect of halogen substitution position on benzenesulfonamide target binding, the 2-bromo isomer is non-substitutable with the 3-bromo or 4-bromo congeners. Published evidence from the GluN2A NMDA receptor system demonstrates that bromine position alone can alter potency by 2.5-fold . Using an incorrect positional isomer will confound SAR interpretation and may lead to erroneous conclusions about pharmacophore requirements. The hydrochloride salt form further ensures consistent protonation state across assay replicates, eliminating the pH-dependent ionization variability inherent to free-base analogs.

Diversification-Focused Library Synthesis Using the Ortho-Bromo Cross-Coupling Handle

For parallel synthesis or DNA-encoded library (DEL) construction on the morpholinoethyl-benzenesulfonamide scaffold, the 2-bromo compound is the mandatory starting material because it provides the Pd-catalyzed cross-coupling handle . The unsubstituted parent (CAS 349397-02-0) lacks this handle and would require an additional bromination step (with attendant regioselectivity challenges), while the 3- and 4-bromo isomers produce regioisomeric libraries that are not structurally interchangeable. The morpholinoethyl group also serves as a functional handle for reductive amination or amide coupling, making this compound a versatile dual-handle intermediate for two-dimensional library design.

In Vitro Assay Development Requiring Defined Salt Stoichiometry for Reproducible Pharmacology

When developing biochemical or cell-based assays where compound concentration must be precisely controlled, the hydrochloride salt form eliminates ambiguity in molarity calculations . A 10.4% error in active species concentration arises if the free-base molecular weight (349.25 g/mol) is inadvertently used for a salt-form compound (385.70 g/mol). For high-throughput screening (HTS) campaigns processing thousands of compounds, this systematic error propagates into IC₅₀/EC₅₀ determinations and can shift hit-calling thresholds. Researchers should ensure that procurement documentation and compound registration systems correctly capture the salt form to avoid this pitfall.

Quote Request

Request a Quote for 2-Bromo-N-(2-morpholin-4-YL-ethyl)-benzenesulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.